3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide
Description
3-(Benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a benzyloxy group at position 3 and a pyridin-2-yl carboxamide at position 3. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of isoxazoles and pyridines in drug design, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
3-phenylmethoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-14-8-4-5-9-17-14)13-10-15(19-22-13)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJFBKEJWCLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through an amide coupling reaction using pyridine-2-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- The low yield of compound 20 (24%) may reflect challenges in introducing indole substituents due to steric or electronic factors .
- Crystallinity often correlates with purity and molecular symmetry, suggesting that bulkier substituents (e.g., naphthyl) favor crystallization .
Substituent Effects on Reactivity and Stability
- Benzyloxy vs. Aromatic Substituents: The benzyloxy group in the target compound is less sterically demanding than the naphthyl or benzo[b]furan-2-yl groups in compounds 15 and 16, which may enhance its synthetic accessibility. However, benzyloxy groups are prone to deprotection under acidic or reductive conditions, limiting stability compared to non-ether substituents.
- Pyridine vs. Sugar Moieties: The pyridin-2-yl group in the target compound confers π-π stacking capability and moderate basicity, whereas the acetylated glucopyranosyl group in analogs 15–20 introduces chirality and hydrophilicity, likely directing these analogs toward carbohydrate-binding targets .
Commercial and Industrial Relevance
lists pyridine derivatives with benzyloxy groups (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine), but these lack the isoxazole-carboxamide core. Such compounds are priced at $400–$4,800 depending on quantity, reflecting the cost-intensive nature of specialized heterocyclic synthesis .
Data Tables for Key Analogs
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